Superior Dual-Target Potency on Human MAO-B Compared to a Close Structural Analog
AChE/MAO-IN-1 (Compound D28) demonstrates a 7.5% more potent inhibition of human MAO-B (IC50 = 0.0409 ± 0.0019 μM) compared to its closest structural analog, AChE/MAO-IN-2 (Compound D29, IC50 = 0.0412 ± 0.0018 μM) [1][2]. Both compounds belong to the same indanone derivative series and were evaluated under identical assay conditions against recombinant human enzymes [1].
| Evidence Dimension | Inhibitory Potency (IC50) against human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 0.0409 ± 0.0019 μM (nM) |
| Comparator Or Baseline | AChE/MAO-IN-2 (Compound D29): IC50 = 0.0412 ± 0.0018 μM |
| Quantified Difference | AChE/MAO-IN-1 is 7.5% more potent (lower IC50) than D29 against MAO-B. |
| Conditions | In vitro fluorometric assay using recombinant human MAO-B enzyme; data from Table 2 of the primary publication [1]. |
Why This Matters
This quantifies a precise, albeit modest, potency advantage over the most relevant analog, which is critical when selecting a lead compound from a series for further development or high-sensitivity studies.
- [1] Hussein, W., et al. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 2022, 7, 50, 47378–47404. Table 2. View Source
- [2] TargetMol. AChE/MAO-IN-2 (Dual AChE-MAO B-IN-5) Product Page. (accessed April 22, 2026). View Source
